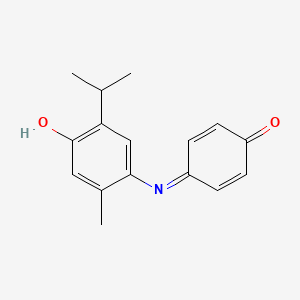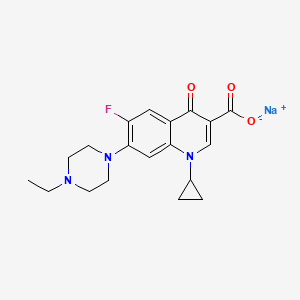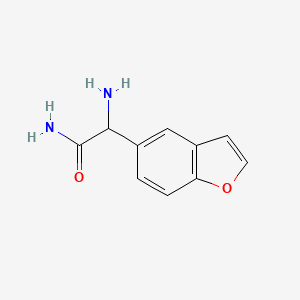
2-amino-2-(1-benzofuran-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(1-benzofuran-5-yl)acetamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in the structure of this compound contributes to its potential as a bioactive molecule.
Métodos De Preparación
The synthesis of 2-amino-2-(1-benzofuran-5-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehyde with substituted aromatic amines in the presence of a solvent such as water . The reaction mixture is then subjected to microwave irradiation to yield the desired benzofuran derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-amino-2-(1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-2-(1-benzofuran-5-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents for various diseases . In industry, these compounds are used in the development of new drugs and as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring in its structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition of tumor cell growth or the disruption of bacterial cell walls, contributing to its biological activities.
Comparación Con Compuestos Similares
2-amino-2-(1-benzofuran-5-yl)acetamide can be compared with other benzofuran derivatives, such as N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives These compounds share a similar benzofuran core but differ in their substituents, which can influence their biological activities
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-amino-2-(1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-5,9H,11H2,(H2,12,13) |
Clave InChI |
MKIHFJHCIGMOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CO2)C=C1C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
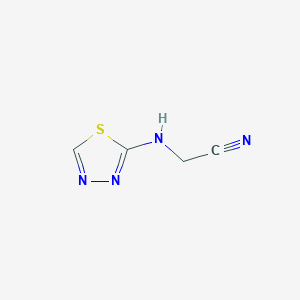

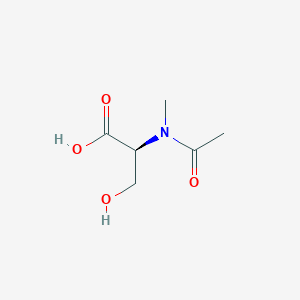
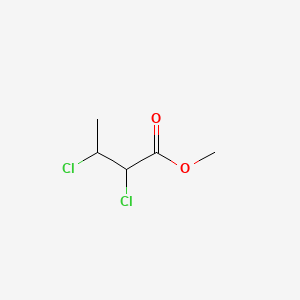

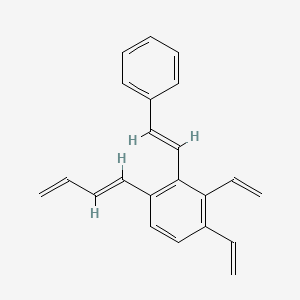
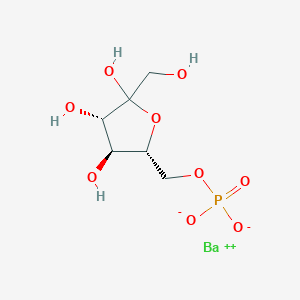
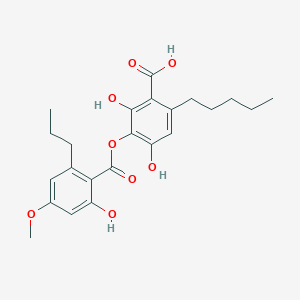
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
